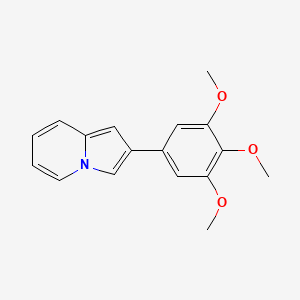

2-(3,4,5-Trimethoxyphenyl)indolizine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,4,5-Trimethoxyphenyl)indolizine is a heterocyclic compound featuring an indolizine core substituted with a 3,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is a versatile pharmacophore, contributing to the compound’s bioactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)indolizine can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetate with benzophenones, followed by aldol condensation . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene, leading to the formation of indolizines .

Industrial Production Methods: Industrial production of indolizine derivatives often employs transition metal-catalyzed reactions and oxidative coupling strategies. These methods offer high yields and efficient synthesis of complex indolizine structures .

Análisis De Reacciones Químicas

1,3-Dipolar Cycloaddition

A common method involves reacting pyridinium ylides with electron-deficient alkynes or alkenes:

-

Reactants : Pyridinium salts (generated from pyridine derivatives) and dimethyl acetylenedicarboxylate (DMAD) .

-

Conditions : Reflux in ethanol (6–8 hours, 80–85°C).

Mechanism :

-

Formation of pyridinium ylide via deprotonation.

-

Cycloaddition with DMAD to form the indolizine core.

-

Regioselective substitution at position 2 confirmed by NMR and X-ray crystallography .

Acylation at Position 3

The compound undergoes Friedel-Crafts acylation to introduce electrophilic groups:

-

Reactants : 2-(3,4,5-Trimethoxyphenyl)indolizine + acetyl chloride .

-

Catalyst : AlCl₃ (10 mol%).

-

Conditions : Dichloromethane, 0°C → room temperature (2 hours).

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling enables aryl/heteroaryl group introduction:

-

Reactants : Brominated indolizine derivative + arylboronic acid.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Conditions : K₂CO₃, DMF/H₂O (3:1), 90°C (12 hours).

Comparative Reaction Analysis

Key reactions and their outcomes are summarized below:

Mechanistic Insights

-

Regioselectivity : Dominant substitution at position 2 arises from steric hindrance and electronic effects of the trimethoxyphenyl group .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling and cyclization reactions .

-

Catalytic Systems : Palladium catalysts improve efficiency in aryl-aryl bond formation, while Lewis acids (AlCl₃) facilitate electrophilic substitutions .

Stability and Reactivity Trends

Aplicaciones Científicas De Investigación

Synthesis of 2-(3,4,5-Trimethoxyphenyl)indolizine

The synthesis of this compound typically involves multi-component reactions and the use of various coupling strategies. Recent studies have demonstrated efficient methods for constructing indolizine scaffolds that are fused with other heterocycles, enhancing their biological activity. For instance, one method utilizes a one-pot three-component coupling reaction that yields high-purity products with significant yields .

Anticancer Properties

The most notable application of this compound is its anticancer activity. Research has shown that derivatives of this compound exhibit potent cytotoxic effects against a wide range of cancer cell lines:

- Mechanism of Action : The compound acts as a microtubule destabilizer by inhibiting tubulin polymerization. This mechanism is crucial for the disruption of cancer cell proliferation .

- Cell Lines Tested : It has shown effectiveness against various types of cancer cells including leukemia, melanoma, lung, colon, and breast cancer .

- Case Studies : In one study, specific derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range across multiple human cancer cell lines .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

- Antimicrobial Activity : Some studies suggest that it may possess antimicrobial properties against various pathogens.

- Antiviral Potential : Preliminary research indicates potential antiviral effects, although more studies are needed to confirm these findings.

Therapeutic Development

Given its promising anticancer activity and ability to induce apoptosis in malignant cells, this compound is being explored as a lead compound for developing new chemotherapeutic agents targeting various cancers.

Material Science

The compound's unique structural features make it a candidate for developing organic fluorescent materials. Its derivatives could be utilized in creating advanced materials with specific optical properties.

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | Heterocyclic compound with indolizine core |

| Anticancer Activity | Effective against leukemia, melanoma, lung cancer |

| Mechanism of Action | Inhibition of tubulin polymerization |

| Other Biological Activities | Antimicrobial and potential antiviral properties |

| Therapeutic Applications | Development of new anticancer agents |

Mecanismo De Acción

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group contributes to the compound’s ability to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to its anticancer effects . Additionally, the indolizine core interacts with various receptors, enhancing its biological activity .

Comparación Con Compuestos Similares

Indole: Another nitrogen-containing heterocycle with significant biological activities.

Indolizidine: A related compound with a similar core structure but different substitution patterns.

Pyrrolo[1,2-a]pyridine: An isomer of indolizine with distinct chemical properties.

Uniqueness: 2-(3,4,5-Trimethoxyphenyl)indolizine stands out due to the presence of the trimethoxyphenyl group, which enhances its bioactivity and makes it a valuable compound for various applications .

Actividad Biológica

2-(3,4,5-Trimethoxyphenyl)indolizine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique indolizine structure fused with a trimethoxyphenyl group. This structural configuration is believed to enhance its interaction with biological targets, making it a candidate for further research in cancer treatment.

The biological activity of this compound primarily involves:

- Microtubule Destabilization : Similar to other indolizine derivatives, it may interact with tubulin, inhibiting polymerization and disrupting microtubule dynamics. This mechanism is crucial for its anticancer effects .

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cell lines by activating caspases and modulating apoptotic pathways .

Cytotoxicity

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 (liver cancer) | 1.38 | Apoptosis via caspase activation |

| A549 (lung cancer) | 2.52 | Microtubule destabilization |

| MCF-7 (breast cancer) | 3.21 | Induction of cell cycle arrest |

Case Studies

- HepG2 Cell Line Study : In a study focusing on HepG2 cells, treatment with this compound resulted in a significant decrease in mitochondrial membrane potential (MMP) and an increase in pro-apoptotic factors such as p53 and Bax. This suggests a strong apoptotic effect mediated through mitochondrial pathways .

- Combination Therapy : Co-treatment with gemcitabine enhanced the cytotoxic effect of this compound in liver cancer cells (HepG2 and Huh7), indicating its potential as an adjunct therapy in cancer treatment .

Research Findings

Recent research has highlighted the compound's ability to inhibit β-tubulin polymerization effectively. In vitro assays indicated that all active compounds derived from this indolizine scaffold significantly inhibited cell growth across multiple cancer types .

Propiedades

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)indolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTBRZDDUUYAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.